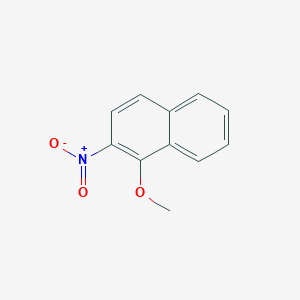

1-Methoxy-2-nitronaphthalene

Descripción

Significance of Functionalized Naphthalene (B1677914) Derivatives in Contemporary Organic Chemistry

Functionalized naphthalene derivatives are a critical class of compounds in contemporary organic chemistry due to their wide-ranging applications. lifechemicals.com The naphthalene core is a substructure in numerous natural products, synthetic drugs, dyes, and pigments. lifechemicals.com For instance, Nabumetone and Terbinafine are commercially available drugs based on the naphthalene scaffold, while Mitonafide is an anticancer agent in clinical trials. lifechemicals.com The development of methods for the regioselective functionalization of naphthalene derivatives is of significant interest to the pharmaceutical and organic synthesis industries. researchgate.net Traditional electrophilic aromatic substitution methods often present challenges in controlling regioselectivity, making the development of novel and controllable synthesis methodologies a key research focus. researchgate.net The unique photophysical and electrochemical properties of certain naphthalene derivatives, such as naphthalenediimides, also make them valuable in materials science as industrial colorants and components in organic optoelectronics. bohrium.comresearchgate.net

Foundational Research Context of Nitro- and Methoxy-Substituted Arenes

The presence of nitro (-NO2) and methoxy (B1213986) (-OCH3) groups on an aromatic ring significantly influences its chemical behavior. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. ijrti.org Conversely, the methoxy group is an electron-donating group, activating the ring towards electrophilic attack and directing substitution to the ortho and para positions.

Regioisomeric Considerations and Their Influence on Chemical Behavior in Naphthalene Systems

The position of substituents on the naphthalene ring system has a profound impact on the chemical and physical properties of the resulting isomers. Naphthalene has two distinct positions for monosubstitution: the α-position (C1, C4, C5, C8) and the β-position (C2, C3, C6, C7). In electrophilic substitution reactions, the α-position is generally more reactive than the β-position. brainly.comlibretexts.org This preference is attributed to the greater resonance stabilization of the carbocation intermediate formed during α-attack, where one of the benzene (B151609) rings can remain fully aromatic. libretexts.org

However, the directing effects of existing substituents can override this inherent preference. For instance, in the nitration of 2-methoxynaphthalene (B124790), the electron-donating methoxy group at the 2-position directs the incoming nitro group primarily to the adjacent 1-position (an α-position). The steric hindrance between substituents also plays a crucial role. For example, in the sulfonation of naphthalene, the reaction temperature can influence the product distribution between the α- and β-isomers, with the more sterically hindered α-product being less stable at higher temperatures. wordpress.com

The relative positions of the nitro and methoxy groups in nitromethoxynaphthalenes lead to different isomers with distinct properties. For example, comparing 1-methoxy-2-nitronaphthalene with its isomer 2-methoxy-1-nitronaphthalene (B3031550) reveals differences in their chemical reactivity and potential applications. The specific arrangement of these functional groups dictates the electronic distribution within the naphthalene core, influencing everything from reaction pathways to biological activity. ontosight.ai

Detailed Research Findings

The synthesis of this compound is typically achieved through the nitration of 1-methoxynaphthalene. nih.gov A common method involves the use of a nitrating mixture, such as nitric acid and sulfuric acid. prepchem.com The electron-donating methoxy group at the 1-position directs the incoming nitro group to the ortho (2-position) and para (4-position) positions.

| Property | Value | Source |

| Molecular Formula | C11H9NO3 | nih.gov |

| Molecular Weight | 203.19 g/mol | nih.gov |

| CAS Number | 4900-62-3 | guidechem.com |

This table presents some of the key properties of this compound.

The crystal structure of the related isomer, 2-methoxy-1-nitronaphthalene, has been determined by X-ray crystallography. nih.govresearchgate.net The asymmetric unit was found to contain two crystallographically independent molecules with slightly different geometries. nih.govresearchgate.net In one molecule, the dihedral angle between the naphthalene ring system and the nitro group is nearly perpendicular at 89.9 (2)°, while in the other, it is 65.9 (2)°. nih.govresearchgate.net These structural details provide insight into the solid-state packing and intermolecular interactions, which are influenced by weak C-H···O interactions and π–π stacking. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

4900-62-3 |

|---|---|

Fórmula molecular |

C11H9NO3 |

Peso molecular |

203.19 g/mol |

Nombre IUPAC |

1-methoxy-2-nitronaphthalene |

InChI |

InChI=1S/C11H9NO3/c1-15-11-9-5-3-2-4-8(9)6-7-10(11)12(13)14/h2-7H,1H3 |

Clave InChI |

MADSSDZXBDQMAF-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=CC2=CC=CC=C21)[N+](=O)[O-] |

Origen del producto |

United States |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 1 Methoxy 2 Nitronaphthalene

Investigations into Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The facility and orientation of this substitution are heavily influenced by the electronic nature of the substituents already present on the ring. latech.eduvaia.com

Electronic Effects of Methoxy (B1213986) and Nitro Groups on Electrophilic Attack

The reactivity of the 1-methoxy-2-nitronaphthalene system towards electrophilic attack is governed by the combined influence of the methoxy (-OCH₃) and nitro (-NO₂) groups. The methoxy group is a powerful activating group that donates electron density to the aromatic ring through resonance, making the ring more nucleophilic and thus more susceptible to electrophilic attack. msu.edu It preferentially directs incoming electrophiles to the ortho and para positions. In contrast, the nitro group is a strong deactivating group, withdrawing electron density from the ring via both inductive and resonance effects, which makes the ring less reactive towards electrophiles. latech.edumsu.edu

In this compound, the methoxy group at the C1 position strongly activates the naphthalene (B1677914) ring system. Its activating effect is most pronounced at the ortho (C2) and para (C4) positions of the same ring, and also extends to the peri position (C8) in the adjacent ring. However, the C2 position is already occupied by the deactivating nitro group. The nitro group at C2 deactivates the ring it is on, particularly at the positions ortho and para to it.

Comprehensive Analysis of Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for substituted aromatic compounds, particularly those bearing strong electron-withdrawing groups. masterorganicchemistry.comlibretexts.org This reaction involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. organicchemistrytutor.com The presence of the electron-withdrawing nitro group is crucial as it stabilizes the negatively charged intermediate, known as a Meisenheimer complex, thereby facilitating the reaction. masterorganicchemistry.comlibretexts.org SNAr reactions are favored by electron-withdrawing groups that deactivate a ring for electrophilic substitution. latech.edu

Studies on Nitro Group Displacement by Nucleophiles

The nitro group can function as a leaving group in SNAr reactions, especially when the aromatic ring is sufficiently activated towards nucleophilic attack. stackexchange.com In the case of this compound, the carbon atom at the C2 position is activated by the adjacent electron-withdrawing nitro group itself and is also influenced by the C1-methoxy group. While less common than halide displacement, the displacement of a nitro group by strong nucleophiles has been documented. stackexchange.com For the reaction to proceed, the nucleophile attacks the carbon bearing the nitro group, forming a Meisenheimer intermediate. The stability of this intermediate is key to the reaction's feasibility. The subsequent departure of the nitrite (B80452) anion (NO₂⁻) restores the aromaticity of the ring. stackexchange.com Studies on related nitroaromatic compounds show that such displacements are possible, often requiring specific conditions like strong nucleophiles and appropriate solvents. stackexchange.comrsc.org

Analysis of Methoxy Group Displacement Reactions

The methoxy group is generally considered a poor leaving group in SNAr reactions. However, its displacement is not impossible and can occur under forcing conditions or when the aromatic system is highly activated. nih.gov In this compound, the C1 carbon is directly attached to the electron-donating methoxy group but is ortho to the strongly electron-withdrawing nitro group. This ortho relationship is critical, as the nitro group can effectively stabilize the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at C1. libretexts.org Research on other methoxyarenes has demonstrated that displacement of the methoxy group by nucleophiles like amines can be achieved, sometimes requiring additives like sodium hydride and lithium iodide to proceed. nih.gov The mechanism for such reactions can be complex and may even proceed via a concerted pathway (cSNAr) where a distinct Meisenheimer intermediate is not formed. nih.govnih.gov

Mechanistic Studies of Regioselectivity in SNAr Reactions

The regioselectivity of SNAr reactions in this compound—whether the nucleophile attacks the C1 (displacing -OCH₃) or C2 (displacing -NO₂) position—is determined by the relative stability of the corresponding Meisenheimer intermediates or the activation energies of the transition states. researchgate.net

Nucleophilic attack is directed to the most electron-deficient positions on the ring that also bear a suitable leaving group. The nitro group at C2 strongly withdraws electron density, making the C2 position a prime target for nucleophilic attack. Furthermore, the negative charge in the resulting Meisenheimer intermediate can be delocalized onto the oxygen atoms of the nitro group, providing significant stabilization. masterorganicchemistry.comorganicchemistrytutor.com

Attack at the C1 position is also possible, as this position is ortho to the activating nitro group. libretexts.org However, the electron-donating nature of the methoxy group at C1 counteracts the electron-withdrawing effect of the nitro group to some extent, making this position less electrophilic than C2. The leaving group ability also plays a role. While methoxide (B1231860) is a poor leaving group, nitrite is a viable one in many SNAr contexts. stackexchange.com Therefore, displacement of the nitro group at the C2 position is generally expected to be the more favorable pathway. Computational studies on similar systems often use the relative stability of the intermediates to predict the major product. researchgate.netstrath.ac.uk

| Position of Attack | Leaving Group | Electronic Factors Favoring Attack | Electronic Factors Disfavoring Attack | Leaving Group Ability | Predicted Outcome |

|---|---|---|---|---|---|

| C1 | -OCH₃ (Methoxide) | Activated by ortho -NO₂ group libretexts.org | Deactivated by electron-donating -OCH₃ group | Poor | Minor Product / Requires Forcing Conditions nih.gov |

| C2 | -NO₂ (Nitrite) | Strongly activated by attached -NO₂ group masterorganicchemistry.com | Influenced by adjacent ortho -OCH₃ group | Good stackexchange.com | Major Product |

Photochemical Transformation Mechanisms

Nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) are known to be photochemically active. nih.gov Upon absorption of UV light, this compound can undergo several transformations. The nitro group facilitates intersystem crossing to the triplet state with a high quantum yield. nih.gov The resulting triplet state is a reactive species that can participate in various photochemical reactions.

Studies on the closely related 1-nitronaphthalene (B515781) (1NN) show that its triplet state (³1NN) can be quenched by oxygen, leading to the formation of singlet oxygen, a highly reactive form of oxygen. acs.org The triplet state can also engage in electron transfer reactions. For example, laser flash photolysis studies have shown that ³1NN can accept an electron from halide anions. acs.org The reactivity of the triplet state is also pH-dependent, suggesting the formation of a protonated triplet state in acidic conditions. acs.org

Furthermore, investigations into the photochemistry of 1-methoxy-4-nitronaphthalene (B51467) have shown that the methoxy group can influence the reactivity of the excited triplet state. nih.gov While the methoxy substitution had a minor effect on hydrogen abstraction and electron-accepting abilities, it significantly increased the reaction rate towards protons, indicating a stronger hydrogen bond accepting ability. nih.gov This suggests that the formation of hydrogen-bonded complexes could be a key factor in the photochemical decay of methoxy-substituted nitronaphthalenes in protic solvents like methanol. nih.gov It is plausible that this compound would exhibit similar photochemical behavior, including photosensitized generation of reactive oxygen species and reactions proceeding from its excited triplet state, influenced by both the nitro and methoxy substituents.

Reduction and Oxidation Chemistry

The nitro group of this compound is a key functional group that can undergo various reduction and oxidation reactions, providing pathways to a range of other compounds.

Catalytic hydrogenation is a widely used and efficient method for the reduction of the nitro group in aromatic compounds like this compound to the corresponding primary amine, 2-methoxy-1-naphthylamine.

A common and effective system for this transformation involves the use of hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst in a solvent such as ethanol (B145695) or methanol. This method is known for its high yields and clean reaction profile. Other metal catalysts, such as those based on nickel or copper, can also be employed. For instance, bimetallic copper/nickel nanoparticles have shown high catalytic activity for the hydrogenation of substituted nitroaromatics. rsc.org

Alternative selective reduction methods for nitroarenes that are applicable to this compound include the use of metals in acidic media, such as iron powder, or other reducing agents like sodium hydrosulfite. Iron-based catalysts, such as an iron(salen) complex, have been developed for the reductive functionalization of nitro compounds. acs.org Furthermore, the addition of catalytic amounts of vanadium compounds to noble metal-catalyzed hydrogenations has been shown to prevent the accumulation of undesirable hydroxylamine (B1172632) intermediates, leading to purer products. google.com

Table 1: Selected Methods for the Reduction of Nitroarenes

| Reducing Agent/System | Catalyst | Solvent | Conditions | Notes |

|---|---|---|---|---|

| Hydrogen Gas (H₂) | Palladium on Carbon (Pd/C) | Ethanol/Methanol | Room temperature to moderate heat, atmospheric to high pressure | A widely used, clean, and high-yielding method. |

| Hydrogen Gas (H₂) | Nickel | Water | 85-100°C, 400-500 pounds hydrogen pressure | Used for the reduction of alpha-nitronaphthalene. google.com |

| Hydrogen Gas (H₂) | Bimetallic Copper/Nickel Nanoparticles | - | 140°C | Exhibited high catalytic activity for hydrogenation of 3-nitro-4-methoxy-acetylaniline. rsc.org |

| Phenylsilane (H₃SiPh) | Iron(salen) Complex | - | 50°C | Results in good to excellent spectroscopic yields for various nitroaromatics. acs.org |

Electron Transfer Reactions with Reducing Agents

The nitro group of this compound can be reduced through electron transfer from various reducing agents. Pulse radiolysis studies on compounds containing a nitroarene moiety have shown that they react with one-electron reductants at diffusion-controlled rates to form a nitro radical anion. nih.gov

The reduction of nitro-containing xenobiotics is a critical metabolic pathway catalyzed by various enzymes known as nitroreductases. nih.gov These enzymes, such as NADPH: P450 oxidoreductase, can donate electrons to the nitro group, initiating a six-electron reduction sequence that proceeds through nitroso and N-hydroxylamino intermediates to ultimately form the amino group. nih.gov The initial one-electron reduction to a nitro anion radical is a key step in this process. nih.gov

Reactivity with Organometallic Species (e.g., Grignard Reagents)

The reaction of nitronaphthalene derivatives with organometallic compounds, particularly Grignard reagents (RMgX), reveals complex reactivity patterns dictated by the nature of the reagent and the substitution on the naphthalene core. Studies on 2-methoxy-1-nitronaphthalene (B3031550) show that its reactions with Grignard reagents are not straightforward additions but are governed by a single-electron transfer (s.e.t.) mechanism. rsc.org This process involves the transfer of an electron from the Grignard reagent to the nitroarene, forming a radical anion intermediate. rsc.org The subsequent steps depend on the specific Grignard reagent used.

With most alkylmagnesium halides, such as methyl-, ethyl-, and isopropylmagnesium bromide, the reaction proceeds almost exclusively to give 1,6-addition products. rsc.org In contrast, when 2-methoxy-1-nitronaphthalene reacts with phenylmagnesium bromide (PhMgBr), it yields comparable amounts of 1,4-addition and reductive 1,2-addition products. rsc.org This divergence in reaction pathways highlights the nuanced role of the Grignard reagent's organic moiety.

The proposed mechanism involves the initial s.e.t. to form a radical ion pair within a solvent cage. This pair can then collapse via "geminate combination" to form the addition product. To a lesser extent, the radicals can diffuse out of the cage before reacting ("non-geminate combination"). The established order of reactivity for various alkyl Grignard reagents is: i-C₃H₇ > PhCH₂ ≈ C₂H₅ > PhCH₂CH₂ > CH₃. rsc.org This trend, along with experiments using radical-clock reagents like hex-5-enylmagnesium bromide, provides strong evidence for the s.e.t. process. rsc.org

Computational studies on related systems, such as the reaction of Grignard reagents with 1-methoxy-2-naphthoates, elucidate the mechanism of alkoxy group displacement. nih.gov These calculations show that the reaction proceeds via an inner-sphere attack of the nucleophilic alkyl group from the magnesium to the reacting carbon, passing through a metalaoxetane transition state. nih.gov The formation of a stable chelate between the magnesium atom and the oxygen atoms of the methoxy and a nearby activating group (like a carbonyl or nitro group) is crucial for the observed reactivity and selectivity. nih.gov

Table 1: Product Distribution in the Reaction of 2-Methoxy-1-nitronaphthalene with Various Grignard Reagents

| Grignard Reagent (RMgX) | Major Product Type(s) | Mechanism Notes | Reference |

|---|---|---|---|

| Alkylmagnesium Halides (e.g., CH₃MgBr, C₂H₅MgBr, i-C₃H₇MgBr) | 1,6-Conjugate Addition | Reaction proceeds almost exclusively via this pathway. | rsc.org |

| Phenylmagnesium Bromide (PhMgBr) | 1,4-Addition and Reductive 1,2-Addition | Yields comparable amounts of both product types, indicating a different reaction course than alkyl Grignards. | rsc.org |

| Hex-5-enylmagnesium Bromide | 1,6-Addition (Uncyclized and Cyclized Products) | Formation of a cyclized alkyl product serves as evidence for a radical intermediate and an s.e.t. mechanism. |

Oxidative Reactivity of Excited States

The photochemistry of nitroaromatic compounds is characterized by the rich reactivity of their electronic excited states. While specific data on this compound is limited, extensive studies on the parent compound, 1-nitronaphthalene (1NN), provide a strong basis for understanding its likely behavior. nih.govacs.org Upon absorption of light, nitroaromatic compounds are promoted to an excited singlet state, which can then undergo intersystem crossing (ISC) to a more stable triplet state. researchgate.net For many nitronaphthalenes, this is a dominant deactivation pathway. researchgate.net

The triplet state of 1-nitronaphthalene (³1NN) is a potent chemical species. nih.govacs.org It can be quenched by molecular oxygen, a process with a near-diffusion-controlled bimolecular rate constant of (1.95 ± 0.05) × 10⁹ M⁻¹ s⁻¹. nih.govacs.org This interaction is significant as it can lead to the formation of reactive oxygen species (ROS). The photoreactions of ³1NN in the presence of oxygen are potential sources of hydroperoxyl radical (HO₂•), singlet oxygen (¹O₂), and potentially the highly reactive hydroxyl radical (•OH) in aqueous environments. nih.govacs.org

The generation of these species constitutes the oxidative reactivity of the excited state. For instance, energy transfer from the triplet-excited nitronaphthalene to ground-state triplet oxygen (³O₂) can produce electronically excited singlet oxygen (¹O₂), a powerful oxidant. Alternatively, electron transfer from the excited nitronaphthalene to oxygen can produce the superoxide (B77818) radical anion (O₂⁻), which can lead to other ROS. The presence of the electron-donating methoxy group in this compound is expected to influence the energy levels and charge distribution of the excited states, potentially altering the efficiency and pathways of these oxidative processes compared to the unsubstituted 1-nitronaphthalene. researchgate.net

Computational Approaches to Reaction Mechanism Investigation

Quantum Chemical Calculation of Reaction Pathways and Transition State Energies

Quantum chemical calculations are indispensable tools for mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction pathways and the characterization of transition states. nih.govarxiv.org Methods such as Density Functional Theory (DFT) are used to calculate the energies of reactants, intermediates, transition states, and products. nih.gov By identifying the minimum energy path (MEP) between reactants and products, chemists can predict the most likely course of a reaction. numberanalytics.com

The process typically involves locating a transition state, which is a first-order saddle point on the potential energy surface, and then performing an Intrinsic Reaction Coordinate (IRC) calculation to connect it to the corresponding minima (reactants and products). numberanalytics.com More advanced, automated methods for exploring reaction pathways, such as the Artificial Force-Induced Reaction (AFIR) method, can uncover complex reaction networks without prior knowledge of the products. nih.govchemrxiv.org

For the reactions of this compound, these computational methods can be applied to understand selectivity. For example, in the Grignard reaction, DFT calculations can determine the activation energies for the competing 1,2-, 1,4-, and 1,6-addition pathways. A computational study on the displacement of alkoxy groups by Grignard reagents in related aromatic esters successfully used DFT (at the B3LYP/6-31G(d) level) to calculate the free energies of transition states and intermediates, explaining the observed product selectivity. nih.gov Such calculations would reveal why alkyl Grignards favor 1,6-addition while phenyl Grignards yield other products, providing quantitative insight into the transition state energies that govern the reaction outcome.

Frontier Molecular Orbital (FMO) Theory Applications for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgnumberanalytics.com According to the theory, the most significant contribution to the stabilizing interaction energy between two reacting molecules comes from the overlap of the HOMO of one molecule (the nucleophile) with the LUMO of the other (the electrophile). wikipedia.org The energy gap between the HOMO and LUMO is a key indicator of reactivity; a smaller gap generally implies higher reactivity. researchgate.net

In the case of this compound, the molecule's reactivity towards nucleophiles is governed by its LUMO. The strong electron-withdrawing nature of the nitro group, combined with the naphthalene system, results in a low-energy LUMO. Computational analyses indicate that this LUMO is primarily localized on the nitro group and the adjacent aromatic ring carbons. This localization identifies the most electrophilic sites in the molecule, which are susceptible to attack by a nucleophile.

Therefore, FMO theory can predict the regioselectivity of nucleophilic additions, such as those involving Grignard reagents. The nucleophilic carbon of the Grignard reagent (acting as the HOMO) will preferentially attack the atomic centers of this compound where the LUMO has the largest coefficients. By analyzing the energies and spatial distributions of these frontier orbitals, FMO theory provides a qualitative yet powerful framework for predicting and rationalizing the outcomes of various reactions without the need for extensive calculations. numberanalytics.comnumberanalytics.com

Theoretical Studies on Substituent Effects on Reaction Kinetics and Thermodynamics

Theoretical studies are crucial for dissecting how substituents influence the energetics of a reaction, thereby affecting its kinetics (reaction rate) and thermodynamics (equilibrium position). The reactivity of this compound is a direct consequence of the electronic interplay between the electron-donating methoxy (-OCH₃) group and the electron-withdrawing nitro (-NO₂) group on the naphthalene framework.

Computational studies on substituted aromatic systems provide insight into these effects. smf.mx The -OCH₃ group is an activating, ortho, para-director in electrophilic aromatic substitution because it donates electron density to the ring system via resonance, stabilizing the cationic intermediates (arenium ions) formed during the reaction. Conversely, the -NO₂ group is a powerful deactivating, meta-director because it withdraws electron density from the ring, destabilizing these same intermediates.

In nucleophilic aromatic substitution or addition reactions, these roles are reversed. The electron-withdrawing nitro group is strongly activating and helps to stabilize the negatively charged Meisenheimer-type intermediates, lowering the activation energy and making the reaction faster. oieau.fr The electron-donating methoxy group would have a deactivating effect on such reactions.

Synthesis and Functionalization of Advanced Naphthalene Derivatives from 1 Methoxy 2 Nitronaphthalene

Preparation of Aminonaphthalene Derivatives via Nitro Group Reduction

A fundamental transformation of 1-methoxy-2-nitronaphthalene is the reduction of its nitro group to an amino group, yielding 1-methoxy-2-aminonaphthalene. This reaction is a critical step in the synthesis of more complex molecules, as the resulting amino group is a versatile functional handle for further modifications.

Various methods can be employed for this reduction, with the choice often dictated by factors such as yield, selectivity, and compatibility with other functional groups. Catalytic hydrogenation is a common and efficient approach. This process typically involves reacting this compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). Other methods for reducing aromatic nitro compounds, which are applicable to this compound, include the use of metals in acidic media, like iron powder, or other reducing agents such as sodium hydrosulfite.

The general reaction can be depicted as follows:

This compound → 1-Methoxy-2-aminonaphthalene

The resulting 1-methoxy-2-aminonaphthalene is a valuable intermediate for the synthesis of dyes, agrochemicals, and other specialty chemicals. The reduction of the nitro group is a key step in the production of many commercially important chemicals. orgsyn.org

Table 1: Selected Methods for Nitroarene Reduction

| Catalyst System | Reducing Agent | Reaction Conditions | Typical Yield | Reference |

| Raney Nickel | Hydrogen Gas | 90°C, 1.5 MPa | High | google.com |

| Platinum/Activated Carbon | Hydrogen Gas | 150-250°C, 50-300 bar | >90% | google.com |

| Palladium/Carbon | Hydrogen Gas | Superatmospheric pressure, 70-120°C | 95% | google.com |

| Iron Powder | Hydrochloric Acid | - | ~90% | google.com |

Construction of Substituted Binaphthyl Systems

Substituted binaphthyls are a class of axially chiral compounds with significant applications in asymmetric catalysis and materials science. While direct coupling of this compound to form binaphthyl systems is not extensively documented, the derivatives of this compound can be utilized in established coupling methodologies.

For instance, the amino derivative, 1-methoxy-2-aminonaphthalene, can be a precursor for the synthesis of binaphthyl compounds. Methodologies such as the Suzuki cross-coupling reaction, which involves the reaction of an organoboron compound with a halide, are widely used for the synthesis of biaryls. After converting the amino group to a suitable leaving group like a halide or a triflate, it could be subjected to coupling reactions with another naphthalene (B1677914) unit.

Additionally, oxidative coupling reactions of naphthol derivatives are a common strategy for synthesizing binaphthyls. nih.gov While this compound itself is not a naphthol, its derivatives could be transformed into naphthols, which could then undergo oxidative coupling to form binaphthyl systems. Research has demonstrated the synthesis of 2-methoxy-1-(2-methoxy-4-nitronaphthalen-1-yl)-6-nitronaphthalene from (S)-2,2′-dimethoxy-1,1′-binaphthalene, indicating the possibility of forming complex binaphthyl structures containing methoxy (B1213986) and nitro functionalities. researchgate.net

Heterocycle Annulation and Ring-Closure Reactions (e.g., Pteridine (B1203161) Derivatives)

The functional groups of this compound and its derivatives are well-suited for constructing fused heterocyclic systems through annulation and ring-closure reactions. A notable example is the synthesis of pteridine derivatives, which are known for their biological activities. researchgate.net

The synthesis of pteridines often involves the condensation of a diamino-pyrimidine derivative with a 1,2-dicarbonyl compound. researchgate.net The amino derivative, 1-methoxy-2-aminonaphthalene, can be a key precursor in this process. For instance, after further functionalization to introduce another amino group, the resulting diamine could be reacted with a suitable dicarbonyl compound to form a pteridine fused to the naphthalene ring.

The general strategy for synthesizing pteridine derivatives often involves the cyclization of appropriately substituted pyrimidines. researchgate.netnih.gov For example, 4,6-diamino-5-nitrosopyrimidines can be cyclized with various reagents to form pteridine rings. nih.govorientjchem.org By analogy, a derivative of 1-methoxy-2-aminonaphthalene could be incorporated into such a synthetic scheme.

Furthermore, intramolecular redox reactions can lead to the formation of N-heterocycles. For instance, photoexcited nitro groups can induce annulations of 2-nitroarylethanols to construct indoles and oxindoles. semanticscholar.orgrsc.org This suggests that derivatives of this compound could undergo similar intramolecular cyclizations to form novel heterocyclic structures. Annulation reactions with nitroalkenes are also a powerful tool for synthesizing five-membered nitrogen heterocycles. chim.itresearchgate.net

Introduction of Diverse Functional Groups (e.g., Cyano)

The naphthalene core of this compound can be further functionalized by introducing a variety of substituents, including the cyano group (-C≡N). The cyano group is a valuable functional group in organic synthesis, as it can be converted into other functionalities such as carboxylic acids, amines, and amides. wikipedia.org

One common method for introducing a cyano group is through the Sandmeyer reaction, which involves the diazotization of a primary aromatic amine followed by reaction with a copper cyanide salt. Therefore, the amino derivative, 1-methoxy-2-aminonaphthalene, is a key intermediate for introducing a cyano group at the 2-position.

Another approach is nucleophilic aromatic substitution. While the methoxy group is generally a poor leaving group, under certain conditions, it might be possible to replace it with a cyano group. More commonly, the nitro group can be replaced by a cyano group in some activated aromatic systems, although this is less straightforward for this compound itself.

Palladium-catalyzed cyanation reactions have emerged as a mild and efficient method for introducing cyano groups into aromatic systems. researchgate.net A halogenated derivative of 1-methoxy-naphthalene could be a suitable substrate for such a reaction. For example, a bromo or iodo substituent could be introduced onto the naphthalene ring, which could then be subjected to a palladium-catalyzed cyanation.

Synthetic Routes to Other Methoxy- and Nitro-Naphthalene Isomers and Structural Analogues

The synthesis of specific isomers of methoxy- and nitro-naphthalene is crucial for structure-activity relationship studies and for accessing a wider range of chemical space. While direct isomerization of this compound is not a common synthetic strategy, various synthetic routes can lead to its isomers and structural analogues.

The nitration of 2-methoxynaphthalene (B124790) is the primary route to this compound. However, the nitration of naphthalene itself typically yields a mixture of 1-nitronaphthalene (B515781) and 2-nitronaphthalene (B181648), with the former being the major product. scitepress.orgnih.gov Subsequent methoxylation could then provide access to different isomers.

Ipso-nitration of naphthalene derivatives offers a way to obtain individual isomers. For example, the reaction of naphthylboronic acids with nitrating agents can lead to specific nitronaphthalene isomers. scitepress.org Similarly, catalytic ipso-substitution of bromo- or iodo-derivatives of naphthalene with nitrite (B80452) salts can also yield specific isomers. scitepress.org

An unusual synthesis of 1-nitronaphthalene from 1-amino-5-nitronaphthalene has been reported, highlighting that rearrangements and unexpected transformations can sometimes provide access to different isomers. researchgate.net The synthesis of structural analogues, such as those with different substitution patterns or additional functional groups, can be achieved by starting with appropriately substituted naphthalenes and applying similar nitration and functionalization strategies. For instance, the synthesis of 7-methoxy-naphthalene-1-carbaldehyde from 7-methoxy-naphthalen-2-ol demonstrates the feasibility of synthesizing various substituted naphthalene derivatives. google.com

Design and Synthesis of Advanced Organic Intermediates for Specialty Applications

This compound and its derivatives serve as key intermediates in the design and synthesis of advanced organic molecules for a variety of specialty applications. The combination of the electron-donating methoxy group and the electron-withdrawing nitro group on the naphthalene scaffold provides a unique electronic and steric environment, making it a valuable building block.

One of the most significant applications is in the synthesis of pharmaceuticals. For instance, derivatives of nitronaphthalenes are precursors to compounds with potential antitumor activities. nih.gov The amino derivatives obtained from the reduction of this compound are versatile intermediates for synthesizing dyes and other specialty chemicals.

The development of new synthetic methodologies, such as those for the construction of complex heterocyclic systems or functionalized binaphthyls, expands the potential applications of this compound. For example, pteridine derivatives synthesized from related compounds have shown promise as anticancer agents. orientjchem.orgnih.gov The ability to introduce various functional groups allows for the fine-tuning of the properties of the final molecules, tailoring them for specific applications in materials science, medicinal chemistry, and agrochemicals.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 1-Methoxy-2-nitronaphthalene. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

Proton (¹H) NMR for Structural Elucidation and Purity Assessment

Proton (¹H) NMR spectroscopy offers critical insights into the number, environment, and connectivity of hydrogen atoms within the this compound molecule. The chemical shifts (δ) in a ¹H NMR spectrum are indicative of the electronic environment of each proton. For instance, in a related compound, 2-methyl-1-nitronaphthalene, the protons on the naphthalene (B1677914) ring and the methyl group exhibit distinct chemical shifts. chemicalbook.com The integration of the signals provides a ratio of the number of protons in each unique environment, confirming the presence of the methoxy (B1213986) group's three protons and the six protons of the naphthalene ring system.

Furthermore, the splitting patterns of the signals, arising from spin-spin coupling between neighboring protons, reveal the connectivity of the atoms. This information is crucial for confirming the substitution pattern on the naphthalene ring. The purity of a sample of this compound can also be assessed by ¹H NMR, as impurities would present as additional, uncharacteristic peaks in the spectrum.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed picture of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. For example, in the isomeric 1-methoxy-4-nitronaphthalene (B51467), the carbon atoms of the naphthalene ring and the methoxy group have characteristic chemical shifts. chemicalbook.com

The chemical shifts in the ¹³C NMR spectrum are sensitive to the electronic environment of the carbon atoms. The carbon attached to the electron-withdrawing nitro group will be shifted downfield (to a higher ppm value), while the carbon attached to the electron-donating methoxy group will be shifted upfield. The ten carbons of the naphthalene ring will also show distinct signals based on their position relative to the substituents. This detailed information allows for the complete assignment of the carbon skeleton, confirming the identity of this compound.

| ¹³C NMR Data for a Nitronaphthalene Derivative |

| Chemical Shift (ppm) |

| 147.9 |

| 151.4 |

| 128.0 |

| 118.8 |

| 111.2 |

| 109.0 |

| 104.8 |

| 102.1 |

| Note: This data is for a representative nitronaphthalene compound and serves as an illustrative example. rsc.org |

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrational modes of its bonds. The IR spectrum of 2-methoxynaphthalene (B124790), a related compound, shows characteristic absorption bands for aromatic C-H stretching (3050-3100 cm⁻¹), aromatic C=C stretching (1600-1650 cm⁻¹), and C-O stretching (1250-1300 cm⁻¹). ijpsjournal.com

For this compound, additional strong absorption bands are expected for the nitro group (NO₂). These typically appear as two distinct bands corresponding to asymmetric and symmetric stretching, usually in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. The presence and position of these characteristic bands in the IR spectrum provide strong evidence for the presence of the methoxy and nitro functional groups on the naphthalene core.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The conjugated π-electron system of the naphthalene ring, along with the auxochromic methoxy group and the chromophoric nitro group, gives rise to characteristic absorption bands in the UV-Vis spectrum.

The absorption spectrum of naphthalene itself shows distinct peaks. researchgate.net The introduction of substituents like the methoxy and nitro groups causes shifts in the absorption maxima (λmax) to longer wavelengths (bathochromic shift) and can also affect the intensity of the absorption (hyperchromic or hypochromic shift). ias.ac.inutoronto.ca For example, the UV spectrum of 2-methoxynaphthalene exhibits absorption maxima in the ranges of 220-240 nm and 280-300 nm, corresponding to π-π* transitions of the naphthalene ring. ijpsjournal.com The presence of the nitro group in this compound is expected to further shift these absorptions and potentially introduce new bands related to n-π* transitions. The specific λmax values and molar absorptivities (ε) are characteristic of the compound and can be used for its identification and quantification.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elucidating the fragmentation pattern of this compound. In the mass spectrometer, the molecule is ionized, and the resulting molecular ion (M⁺) is detected, providing the exact molecular weight of the compound. For this compound (C₁₁H₉NO₃), the expected molecular weight is approximately 203.19 g/mol . nih.gov

The molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. The fragmentation pattern is like a fingerprint for the molecule and provides valuable structural information. Common fragmentation pathways for aromatic nitro compounds involve the loss of NO, NO₂, and other small neutral molecules. nih.govlibretexts.org For this compound, one would expect to see fragments corresponding to the loss of the methoxy group (·OCH₃) or the nitro group (·NO₂), as well as fragments arising from the cleavage of the naphthalene ring. Analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule.

Chromatographic Separation and Purity Analysis

Chromatographic techniques are indispensable for the separation and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for this purpose.

In HPLC, the compound is separated based on its differential partitioning between a stationary phase and a mobile phase. By using an appropriate column and solvent system, this compound can be separated from starting materials, byproducts, and other impurities. The retention time, the time it takes for the compound to elute from the column, is a characteristic property under specific chromatographic conditions. A single, sharp peak in the chromatogram is indicative of a pure compound.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of 2-methoxy-1-nitronaphthalene (B3031550) and for real-time monitoring of its synthesis. Reversed-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of nitronaphthalene derivatives. oup.comnih.gov

A typical RP-HPLC method for analyzing compounds structurally similar to 2-methoxy-1-nitronaphthalene, such as its isomers or related nitronaphthalenes, utilizes a C18 stationary phase. oup.comnih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and organic solvents like acetonitrile (B52724) and/or methanol. oup.comsielc.comsielc.com Detection is commonly performed using a UV detector, as the naphthalene ring system is strongly chromophoric. oup.comsigmaaldrich.com

For instance, a validated method for the analysis of 1-nitronaphthalene (B515781) and its process-related impurities uses a Symmetry C18 column with a gradient mobile phase of potassium phosphate buffer, methanol, and acetonitrile, with detection at 230 nm. oup.comnih.gov Such a method can be adapted to quantify the purity of 2-methoxy-1-nitronaphthalene and to track the disappearance of the starting material (2-methoxynaphthalene) and the appearance of the product during the nitration reaction. The scalability of these methods also allows for their use in preparative chromatography for isolating impurities. sielc.comsielc.com

Table 1: Illustrative HPLC Conditions for Analysis of Nitronaphthalene Derivatives

| Parameter | Condition |

| Column | Symmetry C18, 250 x 4.6 mm, 5 µm oup.comnih.gov |

| Mobile Phase | A: 0.01 M KH2PO4 (pH 2.5):Methanol:Acetonitrile (35:52:13 v/v/v) B: Methanol:Acetonitrile (80:20 v/v) oup.comnih.gov |

| Flow Rate | 1.0 mL/min oup.comnih.gov |

| Detector | UV, 230 nm oup.comsigmaaldrich.com |

| Column Temp. | 25 °C sigmaaldrich.com |

| Injection Vol. | 2 µL sigmaaldrich.com |

Thin Layer Chromatography (TLC) for Reaction Progress and Screening

Thin Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring the progress of the synthesis of 2-methoxy-1-nitronaphthalene. rsc.orglibretexts.org By spotting the reaction mixture on a TLC plate alongside the starting material (2-methoxynaphthalene) and a pure sample of the product, the progression of the reaction can be visually assessed. libretexts.orgyoutube.com

In a typical setup, a silica (B1680970) gel plate is used as the stationary phase, and a solvent system, often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), acts as the mobile phase. nih.govresearchgate.net The disappearance of the starting material spot and the appearance of a new spot corresponding to the more polar 2-methoxy-1-nitronaphthalene indicates that the reaction is proceeding. libretexts.orgyoutube.com The use of a co-spot, where the reaction mixture and the starting material are spotted in the same lane, helps to confirm the consumption of the reactant. libretexts.org Visualization is typically achieved under UV light, where the aromatic naphthalene rings are readily visible. rsc.orglibretexts.org

Column Chromatography for Product Isolation and Purification

Following the synthesis of 2-methoxy-1-nitronaphthalene, column chromatography is the standard technique for its isolation and purification from the reaction mixture. nih.govresearchgate.netresearchgate.net This method utilizes a stationary phase, typically silica gel, packed into a glass column. rsc.orgnih.govresearchgate.net

In a documented procedure, the crude product from the nitration of 2-methoxynaphthalene is purified by column chromatography using a mixture of ethyl acetate and hexane (1:9 v/v) as the eluent. nih.gov The crude mixture is loaded onto the top of the silica gel column, and the solvent mixture is passed through the column. researchgate.net The components of the mixture separate based on their differential adsorption to the silica gel. The less polar impurities and unreacted starting material elute first, followed by the more polar product, 2-methoxy-1-nitronaphthalene. The fractions are collected and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified compound as orange block crystals. nih.govresearchgate.net

X-ray Crystallography for Single Crystal Structure Determination

The crystal structure analysis of 2-methoxy-1-nitronaphthalene reveals that it crystallizes in the triclinic space group P-1. nih.gov A notable feature of its crystal structure is the presence of two crystallographically independent molecules (A and B) in the asymmetric unit. nih.govresearchgate.netdoaj.org The dihedral angle between the nitro group and the naphthalene ring system differs significantly between the two molecules, being 89.9(2)° in molecule A and 65.9(2)° in molecule B. nih.govresearchgate.net The crystal packing is stabilized by weak C—H···O interactions and π–π stacking contacts between the naphthalene rings. nih.govresearchgate.net

Table 2: Crystal Data and Structure Refinement for 2-Methoxy-1-nitronaphthalene

| Parameter | Value |

| Empirical formula | C₁₁H₉NO₃ nih.govnih.gov |

| Formula weight | 203.19 nih.govnih.gov |

| Temperature | 296 K nih.gov |

| Crystal system | Triclinic nih.gov |

| Space group | P-1 nih.gov |

| a (Å) | 9.1291 (4) nih.gov |

| b (Å) | 10.2456 (4) nih.gov |

| c (Å) | 10.5215 (4) nih.gov |

| α (°) | 86.390 (2) nih.gov |

| β (°) | 82.964 (2) nih.gov |

| γ (°) | 85.801 (2) nih.gov |

| Volume (ų) | 972.63 (7) nih.gov |

| Z | 4 nih.gov |

| Data sourced from Yassine et al., 2015. |

Time-Resolved Spectroscopy for Elucidating Transient Species in Reaction Pathways

Time-resolved spectroscopy, particularly laser flash photolysis (LFP), is a powerful technique for studying the short-lived transient species involved in the photochemical reactions of nitronaphthalene derivatives. acs.orgresearchgate.net While specific studies on 2-methoxy-1-nitronaphthalene are not widely reported, the photochemistry of the parent compound, 1-nitronaphthalene, provides a strong model for the expected behavior. acs.orgresearchgate.netnih.gov

Upon UV irradiation, 1-nitronaphthalene can be excited to its triplet state (³1NN*). acs.org LFP allows for the direct observation of this triplet state and the measurement of its quenching rate constants with other molecules, such as oxygen. acs.org The triplet state of nitronaphthalenes can act as a photosensitizer, leading to the formation of other reactive species like singlet oxygen or radical anions through electron transfer processes. acs.orgresearchgate.net These transient species are critical intermediates in the environmental degradation and transformation pathways of nitro-polycyclic aromatic hydrocarbons. researchgate.netwho.int Applying time-resolved spectroscopy to 2-methoxy-1-nitronaphthalene would allow for the characterization of its excited states and the elucidation of the mechanisms of its photochemical reactions, providing insight into its environmental fate and reactivity.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for elucidating the molecular-level characteristics of 1-methoxy-2-nitronaphthalene, providing insights into its electronic structure, stability, and reactivity. These computational methods, particularly Density Functional Theory (DFT), allow for a detailed analysis of the molecule's properties that are often difficult to determine experimentally.

Electronic Structure and Bonding Analysis (e.g., Natural Bond Orbital (NBO) Analysis)

Natural Bond Orbital (NBO) analysis is a computational technique used to study the distribution of electron density in molecules, providing a chemically intuitive picture of bonding. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to core electrons, lone pairs, and bonds. wikipedia.org This method allows for the quantification of interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding molecular stability and reactivity. wikipedia.orgicm.edu.pl

The results from NBO analysis, such as natural charges on atoms and the composition of bonding orbitals, offer a detailed electronic structure that helps in understanding the molecule's chemical behavior.

Thermochemical Properties and Energetics (e.g., Enthalpies of Formation, Reaction Energies)

Theoretical calculations can predict various thermochemical properties of this compound, such as its enthalpy of formation and the energies associated with chemical reactions. The enthalpy of formation for the related compound 1-nitronaphthalene (B515781) has been reported as 10.2 kcal/mole. nih.gov While specific experimental data for this compound is scarce, computational methods can provide reliable estimates.

Quantum chemical calculations, particularly using methods like DFT, can be employed to determine the energies of reactants, products, and transition states for various reactions involving this compound. frontiersin.org This information is vital for understanding the feasibility and spontaneity of a reaction. For instance, calculations on the activation pathways of carcinogenic and non-carcinogenic nitrosamines have revealed consistent differences in their free energy profiles, highlighting the power of these methods in assessing chemical reactivity and potential toxicity. frontiersin.org The reaction energies can also be used to predict reaction mechanisms and product distributions.

Prediction of Chemical Reactivity and Selectivity

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of this compound in various organic reactions. By calculating the energies of reactants, products, and transition states, chemists can forecast the most probable reaction pathways.

A key aspect of this predictive power lies in the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are critical indicators of a molecule's reactivity. The LUMO, for example, often indicates the most likely sites for nucleophilic attack.

Conformational Analysis and Molecular Geometries

The three-dimensional structure of this compound, including its preferred conformations and molecular geometry, can be accurately determined through computational methods. Conformational analysis involves identifying the most stable arrangement of atoms in a molecule, which corresponds to the minimum energy state on the potential energy surface. ufms.br

For this compound, a key conformational feature is the dihedral angle between the nitro group and the naphthalene (B1677914) ring system. X-ray crystallography data for the related compound 2-methoxy-1-nitronaphthalene (B3031550) reveals two crystallographically independent molecules with dihedral angles of 89.9(2)° and 65.9(2)° between the nitro group and the naphthalene plane. nih.govresearchgate.net This significant twisting is a result of steric hindrance between the nitro group and the adjacent methoxy (B1213986) group.

Theoretical calculations can systematically explore the potential energy surface by rotating the methoxy and nitro groups to identify all possible stable conformers and the energy barriers between them. These calculations provide detailed geometric parameters such as bond lengths, bond angles, and dihedral angles. For instance, in a study of nitro-hydroxy-methoxy chalcone (B49325) isomers, theoretical calculations were used to identify the most stable s-cis and s-trans conformers. ufms.br

Table 1: Selected Crystallographic Data for 2-Methoxy-1-nitronaphthalene nih.govresearchgate.net

| Parameter | Value |

| Molecular Formula | C₁₁H₉NO₃ |

| Molecular Weight | 203.19 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.1291 (4) |

| b (Å) | 10.2456 (4) |

| c (Å) | 10.5215 (4) |

| α (°) | 86.390 (2) |

| β (°) | 82.964 (2) |

| γ (°) | 85.801 (2) |

| Volume (ų) | 972.63 (7) |

| Z | 4 |

Advanced Computational Modeling of Reaction Dynamics

Advanced computational modeling can be used to simulate the dynamics of chemical reactions involving this compound at an atomistic level. These simulations go beyond static pictures of reactants and products to explore the time-evolution of a chemical system as it proceeds along a reaction pathway.

Femtosecond transient absorption experiments combined with density functional theory calculations have been used to study the excited-state dynamics of related nitronaphthalene derivatives. acs.org These studies have revealed ultrafast intersystem crossing from the initial singlet excited state to the triplet manifold, occurring on a sub-200-femtosecond timescale. acs.org The probability of this transition is influenced by the energy gap between the excited states and the specific regions of the potential energy surface sampled upon excitation. acs.org Such computational models can provide a detailed understanding of the photochemical behavior of this compound, which is crucial for applications in photochemistry and materials science.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their chemical reactivity. These models are valuable for predicting the reactivity of new or untested compounds without the need for extensive experimental work.

For this compound and its derivatives, QSRR models could be developed to predict various reactivity parameters, such as reaction rates or equilibrium constants for specific reactions. The input for these models would consist of a set of molecular descriptors calculated from the chemical structure. These descriptors can include electronic properties (e.g., HOMO/LUMO energies, atomic charges), steric properties (e.g., molecular volume, surface area), and topological indices.

By correlating these descriptors with experimentally determined reactivity data for a training set of related molecules, a predictive model can be built. Such a model could then be used to estimate the reactivity of this compound or other similar compounds. Machine learning algorithms are increasingly being used to develop sophisticated QSRR models that can handle complex, non-linear relationships between structure and reactivity. mit.edu

Environmental Transformation Pathways of 1 Methoxy 2 Nitronaphthalene

Photodegradation Mechanisms in Environmental Media

Photodegradation is a significant abiotic process that contributes to the transformation of nitroaromatic compounds in the environment. The absorption of light energy can lead to a series of chemical reactions, altering the structure of the parent compound.

The photodegradation of many organic pollutants in aqueous environments is significantly influenced by the presence of photochemically produced reactive oxygen species, most notably the hydroxyl radical (•OH). nih.govresearchgate.net Hydroxyl radicals are highly reactive and non-selective, capable of reacting with a wide range of organic molecules at very high rates. nih.gov In the context of substituted naphthalenes, such as monochlorinated naphthalenes, the presence of •OH has been shown to promote their photodegradation. nih.gov For instance, the degradation rate of certain pollutants can be enhanced by the addition of hydrogen peroxide (H₂O₂), which serves as a source of •OH upon photolysis. nih.gov Conversely, the presence of •OH scavengers, like isopropanol, can decrease the rate of photodegradation, confirming the significant role of these radicals in the transformation process. nih.gov Therefore, it is anticipated that the photodegradation of 1-methoxy-2-nitronaphthalene in natural waters would be accelerated by the presence of hydroxyl radicals generated from natural substances like dissolved organic matter.

The efficiency of photodegradation, often expressed as the quantum yield, is highly dependent on the surrounding environmental conditions, including the presence of oxygen and the nature of the solvent. nih.govfortunejournals.com For many nitroaromatic compounds, photodegradation can proceed through their triplet excited states. nih.gov The presence of oxygen can have a dual effect. It can quench the triplet state, thus inhibiting certain photoreactions. However, it can also participate in the formation of other reactive oxygen species, which can enhance degradation. fortunejournals.com Studies on 1-nitropyrene (B107360) have shown that photodegradation quantum yields are significantly influenced by the solvent, with higher yields observed in polar protic solvents and aromatic solvents compared to nonpolar and polar aprotic solvents. nih.govnih.gov The presence of water has been observed to reduce the photodegradation yield of 1-nitropyrene. nih.gov These findings suggest that the photodegradation quantum yield of this compound will likely vary depending on the specific environmental medium, with factors such as water content, dissolved oxygen levels, and the presence of organic co-solutes playing a crucial role. fortunejournals.comdntb.gov.ua

Table 1: Factors Influencing Photodegradation of Nitroaromatic Compounds

| Factor | Influence on Photodegradation | Reference |

| Hydroxyl Radicals (•OH) | Generally enhances degradation rates by attacking the aromatic ring. | nih.gov |

| Oxygen (O₂) | Can either quench excited states (inhibiting) or form reactive oxygen species (enhancing). | fortunejournals.com |

| Solvent Polarity | Significantly affects quantum yield; polar protic solvents often increase yields for related compounds. | nih.gov |

| Water | Can reduce photodegradation yields of some nitro-PAHs. | nih.gov |

The photolysis of nitronaphthalenes can lead to a variety of transformation products. Studies on 1-nitronaphthalene (B515781) and 2-nitronaphthalene (B181648) have identified several common types of photoproducts resulting from their decomposition under simulated atmospheric conditions. copernicus.org These include simple organic acids such as formic acid, acetic acid, and nitric acid. copernicus.org More complex products have also been detected, albeit in smaller quantities, such as 1-naphthol, 2-naphthol (B1666908), 2-carboxybenzaldehyde, and nitrobenzoic acid. copernicus.org The formation of these products suggests that photodegradation involves both the breakdown of the naphthalene (B1677914) ring system and reactions involving the nitro group. For other nitroaromatic compounds like 1-nitropyrene, photoproducts such as hydroxypyrene and hydroxy-nitropyrenes have been identified, which are believed to form through a nitro-nitrite rearrangement from the excited state. nih.gov Based on these analogous reactions, the abiotic photolysis of this compound is expected to yield a range of products, potentially including methoxy-naphthols, and various ring-cleavage products like substituted benzaldehydes and benzoic acids.

Table 2: Potential Abiotic Photolysis Products of Substituted Nitronaphthalenes

| Compound Class | Potential Products | Inferred From |

| Simple Acids | Formic acid, Acetic acid, Nitric acid | copernicus.org |

| Naphthols | Methoxy-naphthols | copernicus.org |

| Ring-Cleavage Products | Methoxy-carboxybenzaldehyde, Methoxy-nitrobenzoic acid | copernicus.org |

Microbial Transformation and Biodegradation Routes

Microorganisms play a critical role in the breakdown of organic pollutants in soil and aquatic environments. The biodegradation of naphthalene and its derivatives has been extensively studied, providing a framework for understanding the likely fate of this compound.

Aerobic bacteria have evolved sophisticated enzymatic systems to break down aromatic compounds. nih.gov The initial step in the aerobic degradation of naphthalene and many of its derivatives is typically catalyzed by a multi-component enzyme system called naphthalene dioxygenase (NDO). nih.gov This enzyme incorporates both atoms of molecular oxygen into the aromatic ring, forming a cis-dihydrodiol. nih.gov For substituted naphthalenes, the position of the initial dioxygenase attack can vary. For instance, in the degradation of 1-methylnaphthalene (B46632), hydroxylation can occur on the unsubstituted ring. nih.gov

Following the initial dihydroxylation, the resulting diol is further metabolized through a series of enzymatic reactions. A dehydrogenase converts the cis-dihydrodiol to the corresponding dihydroxynaphthalene. nih.gov Subsequently, a ring-cleavage dioxygenase breaks open the aromatic ring, leading to the formation of intermediates that can enter central metabolic pathways. nih.gov For many naphthalene-degrading bacteria, these pathways converge on the formation of salicylate (B1505791) or gentisate. mdpi.comresearchgate.net Given these well-established pathways, the aerobic microbial degradation of this compound is likely initiated by a dioxygenase, leading to the formation of a methoxy-nitro-dihydroxynaphthalene intermediate, which would then undergo further degradation. The presence of both a methoxy (B1213986) and a nitro group may influence the rate and specific pathway of degradation.

The microbial degradation of substituted naphthalenes often leads to the formation of substituted salicylic (B10762653) acids. For example, the degradation of 1-methylnaphthalene can produce methylsalicylate. nih.gov Similarly, the degradation of naphthothiophenes, which are sulfur-containing analogues of naphthalene, has been shown to yield substituted hydroxy-benzothiophene-carboxylic acids. nih.gov

The degradation of 1-nitronaphthalene by Sphingobium sp. strain JS3065 has been shown to proceed through the formation of 1,2-dihydroxynaphthalene, which is then further metabolized via the gentisate pathway. nih.gov In many bacterial naphthalene degradation pathways, salicylate is a key intermediate, which is then further broken down via either catechol or gentisate. mdpi.comnih.gov Therefore, a plausible microbial transformation product of this compound is a substituted salicylic acid, such as methoxy-nitrosalicylic acid or a related compound, depending on the specific enzymatic machinery of the degrading microorganism. The ultimate fate of these intermediates is mineralization to carbon dioxide and water under aerobic conditions. nih.gov

Table 3: Common Intermediates in the Microbial Degradation of Substituted Naphthalenes

| Initial Substrate | Key Intermediate(s) | Reference |

| Naphthalene | Salicylic acid, Gentisic acid | mdpi.comresearchgate.net |

| 1-Methylnaphthalene | Methylsalicylate, Methylcatechol | nih.gov |

| 1-Nitronaphthalene | 1,2-Dihydroxynaphthalene, Gentisate | nih.gov |

| Naphthothiophenes | Hydroxybenzothiophene-carboxylic acids | nih.gov |

Enzymatic Systems Involved in Biotransformation

The biotransformation of this compound is anticipated to be initiated by enzymatic systems capable of acting on its two key functional groups: the nitro group and the methoxy group, both attached to the naphthalene core. Microorganisms, particularly bacteria and fungi, have evolved a diverse array of enzymes to degrade complex aromatic compounds.

Initial Attack on the Naphthalene Ring and Nitro Group:

The initial enzymatic attack on the naphthalene ring system is often a critical step in its degradation. For nitroaromatic compounds, this is typically carried out by dioxygenases . These enzymes, belonging to the family of Rieske non-heme iron-dependent oxygenases, catalyze the incorporation of both atoms of molecular oxygen into the aromatic ring. researchgate.net This reaction leads to the formation of a cis-dihydrodiol, which is a less stable intermediate that can undergo further enzymatic transformations. researchgate.net

In the case of the closely related compound, 1-nitronaphthalene, a multicomponent dioxygenase has been identified in Sphingobium sp. strain JS3065 that catalyzes its conversion to 1,2-dihydroxynaphthalene with the release of nitrite (B80452). researchgate.net This suggests that a similar enzymatic system could be responsible for the initial transformation of this compound. The presence of the methoxy group at the 1-position may influence the position of the dioxygenase attack.

Another potential initial step is the reduction of the nitro group, a common pathway in the microbial metabolism of nitroaromatic compounds, which can occur under both aerobic and anaerobic conditions. nih.gov This reduction is catalyzed by nitroreductases , leading to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. nih.gov These reduced intermediates are often more amenable to subsequent enzymatic ring cleavage.

Metabolism of the Methoxy Group:

The methoxy group is typically removed through a process called O-demethylation , which is catalyzed by various enzymes, most notably cytochrome P450 monooxygenases (CYPs) and other O-demethylases . nih.govresearchgate.net These enzymes hydroxylate the methyl group, leading to the formation of an unstable hemiacetal that spontaneously decomposes to yield a hydroxylated aromatic compound and formaldehyde. nih.gov Fungi are particularly well-known for their ability to metabolize methoxylated aromatic compounds through the action of extracellular peroxidases and intracellular CYPs. researchgate.net The resulting hydroxylated nitronaphthalene could then be a substrate for ring-cleavage dioxygenases.

The table below summarizes the key enzymatic systems likely involved in the biotransformation of this compound.

| Enzyme Class | Action on this compound | Potential Intermediate Products |

| Dioxygenases | Incorporation of O₂ into the naphthalene ring | Dihydroxylated nitronaphthalene derivatives, Nitrite |

| Nitroreductases | Reduction of the nitro group | This compound, 1-Methoxy-2-hydroxylaminonaphthalene, 1-Methoxy-2-aminonaphthalene |

| Cytochrome P450 Monooxygenases | O-demethylation of the methoxy group | 2-Nitronaphthalen-1-ol, Formaldehyde |

| Other O-Demethylases | Cleavage of the ether bond of the methoxy group | 2-Nitronaphthalen-1-ol, Formaldehyde |

Stability Studies in Environmental Matrices and Degradation Product Analysis

Stability in Environmental Matrices:

Nitro-PAHs are generally considered to be persistent organic pollutants. researchgate.net Their stability in the environment is influenced by factors such as sunlight, temperature, pH, and the presence of microbial populations capable of their degradation. In general, nitro-PAHs are more resistant to oxidative degradation than their parent PAHs due to the electron-withdrawing nature of the nitro group. uq.edu.au

Soil: In soil environments, the fate of this compound would be influenced by its sorption to organic matter and clay particles. Sorption can reduce its bioavailability to microorganisms, thereby increasing its persistence. researchgate.net However, soil microorganisms, after an acclimation period, can develop the enzymatic machinery to degrade such compounds. nih.gov

Water: In aquatic systems, the low water solubility of this compound would lead to its partitioning to sediment and suspended particles. researchgate.net Photodegradation can be a significant removal process for nitro-PAHs in the surface layers of water bodies exposed to sunlight. researchgate.netfrontiersin.org The photodegradation of 1-nitronaphthalene has been shown to produce various smaller organic compounds. researchgate.net

Sediment: Sediments can act as a long-term sink for hydrophobic compounds like this compound. Under anaerobic conditions, which often prevail in sediments, reductive degradation pathways catalyzed by anaerobic bacteria would likely be the primary mode of transformation.

Degradation Product Analysis:

Based on the enzymatic pathways discussed, a number of degradation products of this compound can be anticipated. The identification of these products is crucial for understanding the complete transformation pathway and assessing the potential toxicity of the intermediates.

The initial enzymatic attack would likely lead to the formation of hydroxylated and/or demethylated derivatives. Subsequent ring cleavage would generate a variety of aliphatic and smaller aromatic compounds.

The following table outlines the potential degradation products of this compound based on known metabolic pathways of related compounds.

| Potential Degradation Product | Precursor Reaction |

| 1-Methoxy-x,y-dihydroxy-2-nitronaphthalene | Dioxygenase activity on the naphthalene ring |

| 1-Methoxy-2-aminonaphthalene | Nitroreductase activity |

| 2-Nitronaphthalen-1-ol | O-demethylation by Cytochrome P450s or other O-demethylases |

| Various catechols and protocatechuates | Ring cleavage of dihydroxylated intermediates |

| Smaller aliphatic acids and aldehydes | Further metabolism of ring cleavage products |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-Methoxy-2-nitronaphthalene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nitration of 1-methoxynaphthalene. Positional selectivity depends on directing effects: the methoxy group (electron-donating) directs nitration to the ortho/para positions, while steric hindrance may favor para substitution. Optimization requires controlling nitric acid concentration, temperature, and solvent polarity. For example, using mixed HNO₃/H₂SO₄ at 0–5°C minimizes byproducts like dinitro derivatives . Post-synthesis purification via column chromatography or recrystallization (e.g., using ethanol/water) improves purity. Yield analysis should compare isolated product mass against theoretical maximum, with GC-MS or HPLC for purity validation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features distinguish it from structural analogs?

- Methodological Answer :

- IR Spectroscopy : The nitro group (NO₂) shows asymmetric and symmetric stretching vibrations at ~1520 cm⁻¹ and ~1350 cm⁻¹, while methoxy C-O stretching appears near 1250 cm⁻¹. Disruption of conjugation due to steric effects may shift these bands slightly compared to 1-methoxynaphthalene .

- NMR : In H NMR, the methoxy proton appears as a singlet at δ 3.8–4.0 ppm. Aromatic protons adjacent to the nitro group deshield to δ 8.5–9.0 ppm, with coupling patterns revealing substitution positions. C NMR distinguishes nitro-bearing carbons (δ 140–150 ppm) from methoxy-attached carbons (δ 55–60 ppm) .

- Mass Spectrometry : The molecular ion peak (m/z 203) is often weak due to nitro group fragmentation. Key fragments include m/z 173 (loss of NO) and m/z 145 (loss of CH₃O) .

Q. How are preliminary toxicity assessments for this compound conducted in academic research?

- Methodological Answer : Initial toxicity screening follows OECD guidelines using in vitro models (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity). For example, bacterial reverse mutation assays (Salmonella typhimurium strains TA98/TA100) assess nitro-group-mediated mutagenicity. Dose-response curves are generated with concentrations ranging from 0.1–100 µg/mL, with S9 metabolic activation to detect pro-mutagens. Positive controls (e.g., sodium azide) and solvent controls (DMSO) are critical for validity .

Advanced Research Questions

Q. What computational approaches are used to predict the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distribution, HOMO-LUMO gaps, and nitro group charge density. Solvent effects (via PCM models) refine predictions of electrophilic substitution sites. Comparative studies with analogs (e.g., 1-Methoxy-3-nitronaphthalene) identify steric vs. electronic influences on reactivity. Software like Gaussian or ORCA is used, with visualization in GaussView or VMD .

Q. How can conflicting data on the environmental persistence of this compound be resolved?

- Methodological Answer : Contradictions in half-life studies (e.g., soil vs. aquatic systems) require meta-analysis of experimental conditions:

- Soil Studies : pH, organic matter content, and microbial activity (e.g., ASTM D5988-12 for aerobic biodegradation).

- Aquatic Studies : Photolysis rates under UV-Vis light (ASTM D3352) vs. hydrolysis (OECD 111).

Statistical tools (ANOVA, principal component analysis) isolate variables causing discrepancies. Reproducibility is tested via interlaboratory comparisons using standardized reference materials .

Q. What strategies optimize the regioselectivity of this compound in catalytic transformations?

- Methodological Answer : Transition-metal catalysts (e.g., Pd/Cu systems) enable cross-coupling reactions. Ligand design (e.g., bulky phosphines) directs coupling to less-hindered positions. Solvent screening (polar aprotic vs. nonpolar) and additive effects (e.g., KI for iodide-mediated activation) are systematically tested. Kinetic studies (e.g., in situ IR monitoring) track intermediate formation to refine mechanistic pathways .

Data Analysis & Synthesis

Q. How do researchers address variability in reported melting points for this compound?

- Methodological Answer : Variability often stems from impurities or polymorphic forms. Differential Scanning Calorimetry (DSC) with controlled heating rates (e.g., 5°C/min under N₂) identifies pure-phase transitions. Collaborative trials using certified reference materials (e.g., NIST Standard Reference Data) establish consensus values. Metadata on synthesis/purification methods must accompany published data to contextualize discrepancies .